N,6-dimethylpyrazin-2-amine
Description
Overview of Pyrazine (B50134) Heterocycles in Academic Research
Pyrazine heterocycles are fundamental building blocks in organic chemistry and are subjects of extensive academic investigation. tandfonline.com Their unique electronic properties and ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, make them valuable synthons for creating more complex molecules. tandfonline.com Researchers have explored their synthesis, reactivity, and structural characteristics, leading to a deeper understanding of their chemical behavior. researchgate.net The study of pyrazines extends to their presence in natural products and their formation in thermally processed foods, contributing to the aroma and flavor profiles of many consumer products. researchgate.netnih.gov
Significance of Substituted Pyrazines in Chemical and Biological Contexts
The true versatility of the pyrazine core is unlocked through the introduction of various substituents. These modifications significantly influence the physicochemical properties and biological activities of the resulting compounds. Substituted pyrazines are integral to medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comsmolecule.com For instance, pyrazinamide (B1679903) is a key frontline drug in the treatment of tuberculosis. taylorandfrancis.com In the realm of materials science, pyrazine derivatives are investigated for their potential applications in developing new materials. tandfonline.com Furthermore, in the food and fragrance industry, substituted pyrazines are widely used as flavoring agents and preservatives. researchgate.netnih.govsemanticscholar.org The nature and position of the substituents on the pyrazine ring are crucial in determining the specific application and efficacy of the compound.
Research Landscape and Opportunities for N,6-dimethylpyrazin-2-amine Investigations
While the broader class of pyrazines is well-studied, the specific compound this compound (CAS No. 89464-78-8) represents a more focused area of research. glpbio.com Its structure, featuring a dimethylamino group and a methyl group on the pyrazine ring, suggests potential for investigation across several scientific domains. The presence of the amino group, in particular, offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Current research on related dimethylated pyrazines, such as 2,6-dimethylpyrazine (B92225), has explored their synthesis, physical properties, and applications as flavoring agents. researchgate.nethpa.gov.twsigmaaldrich.com Studies on aminopyrazines have highlighted their role as intermediates in the synthesis of biologically active molecules. myskinrecipes.com For this compound, there are opportunities to investigate its synthetic pathways, full physicochemical characterization, and potential biological activities. Exploring its interactions with biological targets could uncover novel applications in medicinal chemistry or agrochemicals. Further research into its coordination chemistry and material properties could also reveal new avenues for its use.
Below is a table summarizing the key properties of this compound and a closely related compound, 5,6-dimethylpyrazin-2-amine, for comparative purposes.
| Property | This compound | 5,6-Dimethylpyrazin-2-amine |
| CAS Number | 89464-78-8 glpbio.com | 6294-70-8 echemi.com |
| Molecular Formula | C6H9N3 glpbio.com | C6H9N3 echemi.com |
| Molecular Weight | 123.16 g/mol glpbio.com | 123.16 g/mol echemi.com |
| Boiling Point | Not available | 253.4°C at 760 mmHg echemi.com |
| Melting Point | Not available | 140-144 °C echemi.com |
| Density | Not available | 1.1 ± 0.1 g/cm³ echemi.com |
The following interactive data table provides predicted collision cross-section (CCS) values for this compound, which are useful in analytical techniques like ion mobility-mass spectrometry.
Predicted Collision Cross Section (CCS) values are calculated and were obtained from PubChemLite. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
N,6-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-4-6(7-2)9-5/h3-4H,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAQEILGQDHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717478 | |
| Record name | N,6-Dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-78-8 | |
| Record name | N,6-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89464-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,6-Dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,6 Dimethylpyrazin 2 Amine
De Novo Synthetic Routes for Pyrazin-2-amine Scaffolds
The construction of the pyrazine (B50134) ring system from acyclic precursors, known as de novo synthesis, is a fundamental approach to accessing a wide array of pyrazine derivatives. Several methods have been developed, each offering distinct advantages in terms of substrate scope and reaction conditions.
Isocyanide-Based Multicomponent Reactions in Pyrazine Synthesis
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov These reactions are prized for their high atom economy and the structural diversity of the products. nih.gov The Ugi and Passerini reactions are classic examples of IMCRs that have been widely applied in the synthesis of heterocycles. beilstein-journals.org
In the context of pyrazine synthesis, IMCRs can be employed to generate highly functionalized scaffolds. mdpi.com The general mechanism often involves the reaction of an isocyanide with an imine (formed from an amine and a carbonyl compound) to create a reactive nitrilium intermediate. This intermediate is then trapped by a nucleophile to form the final product. mdpi.com While direct synthesis of N,6-dimethylpyrazin-2-amine using a specific IMCR is not extensively detailed in the provided results, the principles of IMCRs suggest a potential pathway. For instance, the Groebke–Blackburn–Bienaymé reaction, a type of IMCR, is used to prepare 1H-imidazo[1,2-a]imidazole-5-amines from 2-aminoimidazoles, demonstrating the utility of IMCRs in creating nitrogen-containing heterocycles. nih.gov These methodologies provide a strategic foundation for designing novel routes to substituted pyrazines.
Reactions Involving Iminodiacetonitrile (B147120) Derivatives
A versatile method for the synthesis of substituted pyrazines involves the use of iminodiacetonitrile derivatives. This approach allows for the preparation of various pyrazine-containing materials by reacting an iminodiacetonitrile derivative with a base and a selected reagent. google.comgoogle.comwipo.int The choice of reagent dictates the final substitution pattern on the pyrazine ring.
For example, reacting an iminodiacetonitrile derivative with ammonia (B1221849) can yield 2,6-diaminopyrazine. google.comgoogle.com To obtain other substituted aminopyrazines, different amines can be used. The general scheme involves contacting the iminodiacetonitrile derivative with a base and a reagent such as hydroxylamine, a primary or secondary aliphatic amine, or an aryl-substituted alkylamine. google.comgoogle.com This flexibility allows for the synthesis of a range of pyrazine derivatives, including 2-amino-6-(alkylamino)pyrazines and 2-amino-6-(arylalkylamino)pyrazines. google.comgoogle.com
Table 1: Synthesis of Substituted Pyrazines from Iminodiacetonitrile Derivatives
| Reagent | Product | Reference |
|---|---|---|
| Ammonia | 2,6-Diaminopyrazine | google.com |
| Hydroxylamine / Hydroxylamine salt | 2,6-Diaminopyrazine-1-oxide (DAPO) | google.comgoogle.com |
| Aliphatic or substituted aliphatic amine | 2-Amino-6-(alkylamino)pyrazine | google.comgoogle.com |
| Aryl-substituted alkylamine | 2-Amino-6-(arylalkylamino)pyrazine | google.comgoogle.com |
Dakin–West Reaction in Dimethylpyrazine Synthesis from Amino Acids
The Dakin–West reaction, a classical transformation that converts an α-amino acid into an α-acetylamino-alkyl methyl ketone, provides a pathway to dimethylpyrazines. researchgate.netwikipedia.org This reaction typically uses an acid anhydride (B1165640) and a base, such as pyridine. wikipedia.org The process involves the formation of an oxazolone (B7731731) intermediate, which, upon decarboxylation, yields the corresponding ketone. researchgate.net
Recent research has explored this century-old reaction for the synthesis of functional dimethylpyrazines from proteinogenic amino acids. researchgate.netnih.gov The process involves an initial screening of amino acids as substrates for the Dakin–West reaction to produce α-acetamido ketones. researchgate.net Subsequently, the conditions for pyrazine formation are optimized, often using δ-aminolevulinic acid, to yield a variety of functional dimethylpyrazines with high purity. researchgate.netnih.gov This approach positions amino acids as bio-based building blocks for aromatic heterocycles. nih.gov While this method focuses on symmetrically substituted dimethylpyrazines, it highlights a valuable strategy for creating the core pyrazine structure from readily available starting materials. researchgate.net
Derivatization Strategies and Functionalization of this compound
Once the this compound scaffold is obtained, further chemical modifications can be performed to synthesize a diverse range of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of pyrazine-based compounds in various applications.
Formation of Substituted Pyrazine-2-amine Derivatives
The amino group on the pyrazine ring serves as a handle for various functionalization reactions. For instance, N-alkylation of aminopyrazines can be achieved to increase their lipophilicity, which is a desirable property in medicinal chemistry. thieme-connect.com One effective method involves quenching an aminopyrazinyl anion with an alkyl iodide. thieme-connect.com Another approach is reductive amination, which couples the aminopyrazine with an aldehyde in the presence of a reducing agent like phenylsilane (B129415) and a tin catalyst. thieme-connect.com
Coupling reactions are also a cornerstone for derivatizing pyrazine rings. The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, can be used to introduce aryl or heteroaryl groups. ikm.org.my For example, a chlorinated pyrazine intermediate can be coupled with a boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to yield the desired arylated product. ikm.org.my Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine substituents. ikm.org.my This reaction often employs a palladium catalyst like Pd₂(dba)₃ with a suitable ligand such as Xantphos or BINAP. ikm.org.my
Acid-amine coupling reactions are another common strategy. Pyrazine-2-carboxylic acids can be coupled with various amines, including N-heteroarylpiperazines, using coupling reagents like propylphosphonic anhydride (T3P) to form amide derivatives. rjpbcs.com
Table 2: Examples of Derivatization Reactions for Pyrazine-2-amines
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl iodide | N-Alkyl-2-aminopyrazine | thieme-connect.com |
| Reductive Amination | Aldehyde, Phenylsilane, Tin catalyst | N-Alkyl-2-aminopyrazine | thieme-connect.com |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl-substituted pyrazine | ikm.org.my |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl/alkyl-aminopyrazine | ikm.org.my |
Regioselective Functionalization Approaches
Controlling the position of functionalization on the pyrazine ring is a significant challenge in synthetic chemistry. Regioselective methods are essential for creating specific isomers with desired properties.
For electron-deficient nitrogen heterocycles like pyrazines, C-H bond functionalization offers a direct way to introduce new substituents without pre-functionalization. acs.org One strategy involves the fluorination of the heteroarene followed by a nucleophilic aromatic substitution (SNAr). acs.orgacs.org Fluorination of pyrazines can occur with selectivity for the position adjacent to a nitrogen atom. The resulting fluoro-substituted pyrazine can then react with various nucleophiles (alcohols, amines, thiols) to yield the functionalized product. acs.orgacs.org
Photocatalysis has also emerged as a powerful tool for the regioselective α-functionalization of amines. nih.gov While not specific to this compound in the provided results, the principles can be applied. These methods often involve the generation of an α-amino radical via a photocatalytic cycle, which can then react with various partners. nih.gov The regioselectivity of such reactions can sometimes be tuned by altering reaction conditions like the solvent, allowing for precise control over the site of modification. nih.gov
Palladium-catalyzed direct C-H functionalization is another important approach. For related heterocyclic systems like antipyrines, Pd(II) catalysts have been shown to selectively functionalize the C4-H bond, allowing for coupling with partners like maleimides and quinones. rsc.org Such metal-catalyzed reactions offer a pathway for the regioselective introduction of substituents onto the pyrazine core.
Biosynthetic Pathways and Enzyme-Mediated Pyrazine Formation of this compound
The formation of pyrazine rings is a significant area of study, particularly due to their contribution to the aromas and flavors of many foods and their role in biological signaling. While specific biosynthetic pathways for this compound are not extensively documented, the general principles of pyrazine formation through enzymatic catalysis, the Maillard reaction, and microbial metabolism provide a framework for understanding its potential origins.
L-Threonine-3-Dehydrogenase Catalysis in Alkylpyrazine Synthesis
A key enzymatic pathway for the formation of some alkylpyrazines involves the enzyme L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov This pathway is particularly well-studied in bacteria such as Bacillus subtilis. asm.org The synthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP) serves as a primary model for this process. nih.govebi.ac.uk
The synthesis begins with the amino acid L-threonine. asm.org The enzyme TDH, using NAD+ as a cofactor, oxidizes L-threonine to produce L-2-amino-acetoacetate. asm.orgwikipedia.org This intermediate is unstable and undergoes spontaneous decarboxylation to form aminoacetone. asm.orgebi.ac.uk Two molecules of aminoacetone can then undergo a non-enzymatic, pH-dependent cyclization and subsequent oxidation to form the stable aromatic ring of 2,5-DMP. asm.orgnih.gov
The production of 2,5-DMP can be enhanced by manipulating competing metabolic pathways. For instance, the inactivation of the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which normally cleaves L-2-amino-acetoacetate, has been shown to improve the yield of 2,5-DMP. nih.govebi.ac.uk Furthermore, Bacillus subtilis can generate TMP when both L-threonine and D-glucose are available as substrates, with TDH still playing a crucial catalytic role. nih.gov While this pathway is established for alkylpyrazines like 2,5-DMP, its direct involvement in the synthesis of this compound has not been detailed in available research.
| Component | Role in 2,5-DMP Synthesis | Reference |
| L-Threonine | Starting substrate | asm.org |
| L-Threonine-3-Dehydrogenase (TDH) | Catalyzes the oxidation of L-threonine | asm.orgnih.gov |
| L-2-amino-acetoacetate | Unstable intermediate | asm.orgebi.ac.uk |
| Aminoacetone | Key precursor formed from decarboxylation | asm.org |
| 2,5-Dimethylpyrazine (2,5-DMP) | Final product | asm.orgebi.ac.uk |
Maillard Reaction Mechanisms in Pyrazine Formation from Amino Acids and Sugars
The Maillard reaction is a complex series of non-enzymatic chemical reactions between amino acids and reducing sugars that occurs upon heating. wikipedia.orgbio-conferences.org It is a fundamental process responsible for the color, aroma, and flavor of cooked foods, and a significant source of a wide variety of heterocyclic compounds, including pyrazines. wikipedia.orgmdpi.com
The reaction can be broadly divided into three stages:
Initial Stage: A reducing sugar's carbonyl group reacts with the nucleophilic amino group of an amino acid to form an N-substituted glycosylamine. wikipedia.org This unstable product then rearranges to form a more stable ketosamine, known as an Amadori product. wikipedia.orgbio-conferences.org
Intermediate Stage: The Amadori products undergo dehydration and fragmentation, leading to the formation of highly reactive dicarbonyl compounds like pyruvaldehyde and diacetyl. bio-conferences.org Amino acids are also degraded in this stage via the Strecker degradation, producing aldehydes and α-aminoketones. acs.org
Final Stage: The reactive intermediates, particularly α-aminoketones, condense to form pyrazine rings. acs.org Further reactions, including aldol (B89426) condensation and polymerization, lead to the formation of brown nitrogenous polymers known as melanoidins. wikipedia.org
The specific types of pyrazines formed are dependent on the precursor amino acids and sugars. bio-conferences.org Studies have shown that both the α- and ε-amino groups of lysine (B10760008) can participate in pyrazine formation, though the α-amino group appears to be more reactive in this context. acs.org Research on lysine-containing dipeptides reacting with glucose has demonstrated the production of numerous pyrazines, with 2,5(6)-dimethylpyrazine and trimethylpyrazine being particularly abundant. nih.gov This highlights that the structure of the amino-containing reactant significantly influences the final pyrazine profile. The formation of aminopyrazines like this compound through the Maillard reaction is plausible, though the specific precursors and conditions required are not explicitly detailed in the reviewed literature.
| Reactants | Key Intermediates | Resulting Pyrazines (Examples) | Reference |
| Amino Acids (e.g., Lysine, Glycine) & Reducing Sugars (e.g., Glucose) | Glycosylamine, Amadori Products, Dicarbonyls, α-Aminoketones | Pyrazine, Methylpyrazine, 2,5-Dimethylpyrazine, Trimethylpyrazine | bio-conferences.orgacs.orgnih.gov |
| Lysine-containing dipeptides & Glucose/Methylglyoxal | Not specified | 2,5(6)-Dimethylpyrazine, Trimethylpyrazine | nih.gov |
Microorganism-Mediated Pyrazine Production
A variety of microorganisms are known to produce pyrazines, offering an alternative to chemical synthesis. researchgate.net This biotechnological production is considered environmentally friendly and is utilized in the food industry to generate natural flavors. researchgate.net
Bacteria are prominent producers of pyrazines. Species of Bacillus, such as Bacillus subtilis, are well-known for synthesizing alkylpyrazines. researchgate.net For example, strains isolated from fermented soybeans (natto) have been shown to produce 2,6-dimethylpyrazine (B92225). sigmaaldrich.com B. subtilis is also capable of producing 2,5-dimethylpyrazine and tetramethylpyrazine from precursors like threonine and acetoin. Research has demonstrated that different strains of B. subtilis may have a preference for producing specific types of alkylpyrazines.
Other bacteria, such as Corynebacterium glutamicum, are also known to produce pyrazines from amino acids. researchgate.net While the microbial production of aminopyrazines has been an area of scientific interest, particularly for their potential biological activities, the focus has often been on chemical synthesis of these derivatives rather than microbial fermentation. nih.gov The specific production of this compound by microorganisms has not been reported in the surveyed scientific literature.
| Microorganism | Known Pyrazine Products | Precursors/Substrates | Reference |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | L-Threonine, D-Glucose | asm.orgebi.ac.uk |
| Bacillus subtilis (from natto) | 2,6-Dimethylpyrazine | Not specified | sigmaaldrich.com |
| Corynebacterium glutamicum | Tetramethylpyrazine | Amino Acids | researchgate.net |
Spectroscopic and Structural Characterization of N,6 Dimethylpyrazin 2 Amine and Its Derivatives
Crystallographic Analysis and Solid-State Structures
Single Crystal X-ray Diffraction Studies of Pyrazine (B50134) Derivatives
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various pyrazine derivatives reveal common structural motifs and packing patterns that are likely to be relevant to N,6-dimethylpyrazin-2-amine.
The study of 5,6-dimethylpyrazine-2,3-dicarbonitrile revealed two independent molecules in the asymmetric unit, both being nearly planar. researchgate.net This suggests that even with multiple substituents, the planarity of the pyrazine ring is a dominant feature.
Hydrogen Bonding Networks and Supramolecular Assemblies in Pyrazine Crystals
A crucial aspect of the solid-state structure of this compound would be the formation of hydrogen bonding networks, driven by the presence of the amino group. The amino group provides a hydrogen bond donor (N-H), while the ring nitrogen atoms act as hydrogen bond acceptors.
This is a well-documented phenomenon in related structures. For example, in co-crystals of dimethylpyrazines, strong O-H···N hydrogen bonds are the primary interactions stabilizing the crystal lattice. sci-hub.se In pyrazine-2,5-dicarboxamides, molecules are linked by N-H···N hydrogen bonds to form layers, which are then connected into a three-dimensional structure by C-H···O interactions. iucr.orgresearchgate.net
In the case of this compound, it is highly probable that intermolecular N-H···N hydrogen bonds would be a defining feature of its crystal structure. These interactions could lead to the formation of dimers, chains, or more complex sheet-like architectures, significantly influencing the compound's melting point and solubility. The presence of both a hydrogen bond donor and acceptor within the same molecule allows for the formation of robust self-complementary hydrogen bonding motifs, such as the R22(8) graph set notation observed in some aminopyrazine complexes. mdpi.com These networks are fundamental to the field of crystal engineering, where they are used to design solids with specific properties. iucr.org
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of a compound. While a complete, assigned spectrum for this compound is not published, data from similar molecules allow for a detailed prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups, the amino group, and the pyrazine ring. Based on data for 2,6-dimethylpyrazine (B92225), the methyl protons would likely appear as a singlet around δ 2.5 ppm. nih.govchemicalbook.com The amino group (NH₂) would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but could be expected in the δ 4.0-6.0 ppm range. The two remaining protons on the pyrazine ring are in different chemical environments and would likely appear as two distinct singlets in the aromatic region (δ 7.5-8.5 ppm).
¹³C NMR: The ¹³C NMR spectrum would provide further structural confirmation. For the parent 2,6-dimethylpyrazine, the methyl carbons appear around δ 21.5 ppm, while the ring carbons are observed at approximately δ 141.5 and δ 152.7 ppm. nih.gov For this compound, we would expect to see signals for the two different methyl carbons, and four distinct signals for the pyrazine ring carbons due to the asymmetry introduced by the amino group. The carbon atom attached to the amino group (C2) would be significantly shifted upfield compared to the other ring carbons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning these proton and carbon signals. ipb.pt
Table of Predicted ¹H and ¹³C NMR Data for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ring-CH | ~7.5 - 8.5 (2H, two singlets) | ~130 - 155 (4C) |
| N-CH₃ | Not Applicable | ~20 - 25 (1C) |
| C-CH₃ | ~2.5 (3H, singlet) | ~20 - 25 (1C) |
Infrared (IR) Spectroscopy for Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the IR spectrum would be characterized by several key absorption bands. The most diagnostic would be the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the 3300-3500 cm⁻¹ region for a primary amine. spectroscopyonline.comlibretexts.org Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-N stretching of the amino group would likely be found in the 1250-1350 cm⁻¹ range. libretexts.org The spectrum of the related 2-amino-4,6-dimethylpyrimidine (B23340) shows characteristic N-H stretches, which supports this prediction. ijera.com
The IR spectrum of 2,6-dimethylpyrazine shows characteristic bands for C-H and ring vibrations, which would also be present in the spectrum of this compound, although potentially shifted due to the electronic effects of the amino group. nih.govnist.gov
Table of Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=N, C=C (Ring) | Stretch | 1400 - 1600 |
| N-H (Amine) | Scissoring/Bending | 1550 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular weight of this compound (C₆H₉N₃) is 123.16 g/mol . glpbio.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 123. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. libretexts.org
The fragmentation pattern would be influenced by the stability of the pyrazine ring and the substituents. A common fragmentation pathway for amines is the loss of an H radical from the alpha-carbon, but for aromatic amines, the molecular ion is often quite stable. miamioh.edu For substituted pyrazines, the loss of substituents or parts of substituents is a common fragmentation pathway. For example, in the mass spectrum of 3-ethyl-2,5-dimethylpyrazine, a prominent peak corresponds to the loss of a methyl group. researchgate.net For this compound, potential fragmentation could involve the loss of HCN (m/z 27) from the ring or the loss of a methyl radical (CH₃, m/z 15) to give a fragment at m/z 108.
Table of Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 123 | [C₆H₉N₃]⁺ | Molecular Ion (M⁺) |
| 108 | [M - CH₃]⁺ | Loss of a methyl radical |
Computational Chemistry and Theoretical Investigations of N,6 Dimethylpyrazin 2 Amine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,6-dimethylpyrazin-2-amine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G++, are employed to determine its most stable three-dimensional geometry and to analyze its electronic properties. semanticscholar.org
Molecular Geometry Optimization: The first step in a DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This process calculates the bond lengths, bond angles, and dihedral angles that define the most stable arrangement of the atoms. For this compound, the pyrazine (B50134) ring is expected to be largely planar, with the methyl and amine substituents attached. The precise orientation of the N-methyl group and the hydrogen atoms of the amine group relative to the ring are determined.
Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical DFT B3LYP/6-311G++ Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | ~1.34 Å |
| N1-C6 | ~1.33 Å | |
| C5-C6 | ~1.40 Å | |
| C2-N(amine) | ~1.37 Å | |
| Bond Angle | C6-N1-C2 | ~116° |
| N1-C2-N3 | ~122° | |
| C5-C6-C(methyl) | ~121° | |
| Dihedral Angle | C3-C2-N(amine)-C(methyl) | ~180° (for planarity) |
Note: These values are illustrative, based on typical parameters for similar heterocyclic amines, as specific published data for this compound is not available.
Electronic Structure Analysis: DFT calculations also provide a detailed picture of the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis can reveal the charge distribution on each atom, highlighting the electron-donating or electron-withdrawing effects of the substituents. semanticscholar.org The nitrogen atoms in the pyrazine ring and the exocyclic amine group are expected to be regions of high electron density, making them potential sites for hydrogen bonding. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. semanticscholar.org For substituted pyrazines, the nature and position of substituents (like the amino and methyl groups) significantly influence this energy gap. semanticscholar.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of this compound and its dynamic interactions with biological macromolecules, such as proteins or DNA.
Conformational Analysis: While the pyrazine ring itself is rigid, the substituents may have rotational freedom. MD simulations in a solvent (typically water) can track the rotation around the C2-N(amine) bond and the C6-C(methyl) bond, revealing the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a biological target.
Binding Interactions: In medicinal chemistry, MD simulations are essential for studying how a ligand like this compound binds to a protein's active site. nih.gov By placing the molecule in a simulation box with a target protein and water, the simulation can predict the binding mode, the stability of the ligand-protein complex, and the key intermolecular interactions.
Common interactions for pyrazine derivatives include:
Hydrogen Bonds: The nitrogen atoms of the pyrazine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. These interactions are often critical for anchoring the ligand in the binding pocket. researchgate.netpharmablock.com
Hydrophobic Interactions: The methyl groups provide hydrophobic character, which can lead to favorable interactions with nonpolar amino acid residues in the protein's active site. researchgate.net
Pi-Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Simulations can generate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the binding pose and calculate the binding free energy to estimate the affinity of the molecule for its target.
Quantum Mechanical Calculations of Electronic Properties
Beyond DFT, other quantum mechanical methods can be used to refine our understanding of the electronic properties of this compound. These calculations are fundamental to predicting reactivity and spectroscopic characteristics.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It identifies regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential (red/yellow) around the ring nitrogen atoms and the amine nitrogen, confirming their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens, indicating their potential as hydrogen bond donors. Such maps are used to understand and predict intermolecular interactions. nih.gov
Table 2: Key Electronic Properties Calculated for Pyrazine Derivatives
| Property | Description | Significance for this compound |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions. |
| Ionization Potential | The energy required to remove an electron (related to HOMO energy). | Indicates the molecule's ability to act as an electron donor in chemical reactions. |
| Electron Affinity | The energy released when an electron is added (related to LUMO energy). | Indicates the molecule's ability to act as an electron acceptor. |
| Chemical Hardness | Derived from the HOMO-LUMO gap; a measure of resistance to change in electron distribution. | A larger HOMO-LUMO gap corresponds to higher hardness and lower reactivity. semanticscholar.org |
These properties, calculated through quantum mechanics, are essential descriptors used in the development of predictive models for biological activity. semanticscholar.org
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern SAR. nih.govnih.gov
For this compound, a QSAR study would involve creating a dataset of similar pyrazine derivatives with known biological activities (e.g., enzyme inhibition constants). Computational methods are then used to calculate a variety of molecular descriptors for each compound.
Key Steps in a Computational SAR Study:
Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the series. These can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies (from quantum calculations). semanticscholar.org
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient), which describes hydrophobicity.
Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. semanticscholar.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
For aminopyrazine derivatives, SAR models often reveal the importance of specific features. For instance, in kinase inhibitors, an aminopyrazine motif frequently forms crucial hydrogen bonds with the "hinge region" of the enzyme's active site. pharmablock.com A QSAR model could quantify the extent to which the hydrogen bonding capacity of the N-H group and the electrostatic potential of the ring nitrogens contribute to inhibitory potency. The model could also clarify the steric and hydrophobic contributions of the methyl groups, guiding the design of new analogs with improved activity.
Biological Activities and Pharmacological Mechanisms of Pyrazine Derivatives
Mechanisms of Action on Biological Targets
The therapeutic potential of pyrazine (B50134) analogues is rooted in their precise molecular interactions. They can bind to specific enzymes and proteins, influence critical signaling cascades, and modulate the expression of genes involved in cell survival and proliferation.
Pyrazine derivatives have been identified as potent modulators of key enzymes implicated in cancer and other diseases, notably the protein tyrosine phosphatase SHP2 and methionine adenosyltransferase 2A (MAT2A).
Interaction with SHP2: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway. rcsb.org It is a known oncoprotein and a target for cancer therapy. rcsb.orgsci-hub.se Several pyrazine derivatives have been developed as allosteric inhibitors of SHP2. sci-hub.se These inhibitors bind to a previously undisclosed allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, which stabilizes the enzyme in an auto-inhibited, inactive conformation. rcsb.orgsci-hub.se
Co-crystallization studies have elucidated the specific molecular interactions. For instance, the pyrazine core of these inhibitors can form hydrogen bonds with the side chain of Arg111 and the backbone of Glu250. sci-hub.se Other key interactions involve residues such as Thr108, Glu110, and Phe113, which form hydrogen bonds with the inhibitor's side chains. sci-hub.se A notable example is SHP099, a potent and selective pyrazine-based allosteric inhibitor of SHP2. rcsb.org
Interaction with MAT2A: MAT2A is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for cellular methylation reactions. acs.orgnih.govuniprot.org Inhibition of MAT2A is a promising strategy for treating cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition found in about 15% of all cancers. acs.orgmdpi.com
Research has led to the discovery of a tetrahydrobenzo mdpi.comgoogle.comimidazo[1,2-a]pyrazine (B1224502) fragment that acts as a potent MAT2A inhibitor by occupying an allosteric pocket. acs.orgnih.gov This binding is noncompetitive and is thought to function by trapping the reaction product (SAM) within the active site, thereby enhancing the inhibition of the enzyme. The lead compound from one study, which features this pyrazine-based scaffold, exhibited a very high potency, inhibiting MAT2A enzymatic activity with an IC₅₀ value of 18 nM. acs.orgnih.gov
| Compound Class/Fragment | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Tetrahydrobenzo mdpi.comgoogle.comimidazo[1,2-a]pyrazine fragment | MAT2A | 18 nM | acs.orgnih.gov |
| Pyrimidinone-based pyrazine analogue | SHP2 | 0.181 µM | sci-hub.se |
| 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine (SHP099) | SHP2 | 0.071 µM | sci-hub.se |
By binding to enzymes like SHP2, pyrazine derivatives can significantly influence intracellular signaling pathways. SHP2 is a critical regulator of the RAS-MAPK pathway, and its inhibition by pyrazine compounds can block this cascade. sci-hub.se This has been shown to suppress downstream signaling events, such as the phosphorylation of ERK and AKT, which are crucial for cell proliferation and survival. sci-hub.se
Furthermore, certain pyrazine analogues have been shown to inhibit the phosphorylation of receptor tyrosine kinases like c-Met and VEGFR-2, thereby blocking their associated signaling pathways that are vital for tumor angiogenesis and metastasis. Other studies have demonstrated that dihydropyrazines can regulate the TLR4-MyD88-mediated NF-κB signaling pathway, which is involved in inflammatory responses. jst.go.jp The pyrazinone class of compounds, which are structurally related to pyrazines, are known to act as signaling molecules in bacteria, controlling processes like quorum sensing and biofilm formation. nih.gov
The impact of pyrazine derivatives extends to the regulation of gene expression. Studies on human leukemia cells treated with a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), revealed significant changes in the expression of genes that control apoptosis. Specifically, the treatment led to the downregulation of the anti-apoptotic genes Bcl2 and Survivin, alongside an increased expression of the pro-apoptotic gene Bax.
In the bacterium Vibrio cholerae, a pyrazine dicarboxylic acid derivative was found to modulate the expression of virulence genes. oup.com This was achieved by repressing the production of AphA, a key transcriptional activator, demonstrating that these compounds can alter gene expression in prokaryotic systems as well. oup.com The capacity of pyrazine derivatives to alter transcriptional profiles has been confirmed through RNA sequencing analysis.
Pharmacological Effects of Pyrazine Analogues
The molecular interactions of pyrazine derivatives translate into significant pharmacological effects, most notably in the areas of cancer therapy and antioxidant protection.
A substantial body of research highlights the antitumor activity of pyrazine analogues across a variety of cancer cell lines. mdpi.com The mechanisms underlying this activity are often linked to the disruption of the cell cycle and the induction of apoptosis.
One key mechanism is the inhibition of cyclin D1, a protein that plays a critical role in cell cycle progression. A bioactive metabolite identified as a pyrrole-pyrazine dione (B5365651) derivative was found to down-regulate cyclin-D1 and its associated kinase, CDK-2. This action resulted in the arrest of the cell cycle at the G1 phase, thereby halting cancer cell proliferation. Hederagenin–pyrazine derivatives have also been shown to induce cell-cycle arrest. mdpi.com While not specific to pyrazines, studies on structurally related phenylethynyl-substituted heterocycles have shown that they inhibit cyclin D1 and concurrently induce the expression of the cyclin-dependent kinase inhibitor p21Wif1/Cip1, which further enforces cell cycle arrest.
The antitumor effects are also achieved by inducing apoptosis. The same pyrrole-pyrazine dione derivative that inhibited cyclin D1 also activated caspase-9 and caspase-3, leading to the cleavage of PARP, a hallmark of apoptosis.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Hederagenin–pyrazine derivative (Compound 9) | A549 (Lung) | 3.45 µM | mdpi.com |
| 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine | Breast Cancer | ~12 µM | vulcanchem.com |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 (Lung) | 19.94 µg/ml | |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | HeLa (Cervical) | 16.73 µg/ml |
Many pyrazine derivatives exhibit significant antioxidant properties. mdpi.comnih.gov Reactive oxygen species (ROS) can cause cellular damage, and compounds that can neutralize these species are of great therapeutic interest.
A study of synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine ring identified several compounds with notable radical scavenging activity. nih.gov These compounds were effective at scavenging the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, with the mechanism identified through density functional theory modeling as a single electron transfer followed by a proton transfer (SET-PT). Similarly, a series of imidazo[1,2-a] pyrazine derivatives displayed promising free radical scavenging activity, with some compounds showing efficacy comparable to the standard antioxidant, ascorbic acid.
Other research on pyrazine-thiazole bi-heteroaryl compounds demonstrated that they can effectively quench both 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and DPPH radicals. researchgate.net These compounds were also able to inhibit the oxidation of DNA induced by radicals, highlighting their protective potential against oxidative damage. researchgate.net
| Compound Class | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Guaiacyl-substituted pyrazine chalcone (4c) | DPPH Radical Scavenging | 39 µM | |
| Guaiacyl-substituted pyrazine chalcone (4e) | DPPH Radical Scavenging | 46 µM | |
| Unsubstituted imidazo[1,2-a]pyrazine (4a) | DPPH Radical Scavenging | 28.14 µM | |
| Unsubstituted imidazo[1,2-a]pyrazine (6a) | DPPH Radical Scavenging | 22.43 µM | |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH Radical Scavenging | 60.375 µg/mL |
Antimicrobial Activities and Potential Targets
Pyrazine derivatives have demonstrated notable antimicrobial properties, positioning them as potential agents against various pathogens. mdpi.com Research indicates that these compounds can be effective against both bacteria and fungi. mdpi.com For instance, pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against several clinical isolates, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com
The antimicrobial efficacy of pyrazines is often linked to their chemical structure. Studies suggest that the hydrophobicity of the molecule plays a role in its ability to disrupt microbial membranes. mdpi.com For example, 2,5-dimethylpyrazine (B89654) has shown a significant capacity to decrease E. coli cell concentrations, while the less hydrophobic 2,3-dimethylpyrazine (B1216465) showed no such effect. mdpi.com This suggests that the mechanism of action may involve interaction with the microbial membrane. mdpi.com The presence of a free amino group in the pyrazine or an attached pyrimidine (B1678525) ring may also contribute to the antimicrobial activity. rjpbcs.com
Furthermore, certain pyrazine compounds have shown potent antifungal and antioomycete properties, particularly against plant pathogens. mdpi.com Volatile organic compounds (VOCs) produced by microorganisms, including pyrazines like 2-methylpyrazine (B48319), have been shown to inhibit the mycelial growth of fungi such as Colletotrichum gloeosporioides. mdpi.com
Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Potential Mechanism | Reference(s) |
|---|---|---|---|---|
| Pyrazine-2-Carboxylic Acid Derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity; MIC values as low as 3.125µg/mL for C. albicans | Inhibition of GlcN-6-P synthase; presence of free amino groups. | rjpbcs.com |
| 2,5-Dimethylpyrazine | E. coli, Ralstonia solanacearum | Significant decrease in cell concentration; growth inhibition. | Disruption of microbial membrane due to higher hydrophobicity. | mdpi.com |
| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum, Magnaporthe oryzae | High growth inhibition (up to 95.9%); total inhibition of mycelial growth. | Not specified. | mdpi.com |
| 2-Methylpyrazine | Resistant Mycobacterium tuberculosis, Colletotrichum gloeosporioides | Potential inhibition; strong inhibition of mycelial growth. | May be metabolized to its active form, pyrazine-2-carboxylic acid. | mdpi.com |
| Tetramethylpyrazine (TTMP) | Bacteria | Functions as a suppressor of bacterial growth. | Not specified. | mdpi.com |
Impact on Cardiovascular and Cerebrovascular Systems (based on related pyrazines like tetramethylpyrazine)
Based on studies of structurally related compounds like tetramethylpyrazine (TMP), pyrazine derivatives exhibit significant protective effects on the cardiovascular and cerebrovascular systems. nih.govexlibrisgroup.comnih.gov TMP, an active component isolated from the Chinese herb Rhizoma Chuanxiong, has been used for many years in the treatment of cardiovascular and cerebrovascular diseases. nih.govnih.gov
TMP's cardioprotective effects are attributed to several mechanisms, including antioxidant, anti-inflammatory, and calcium-homeostasis-regulating properties. nih.govexlibrisgroup.com It has been shown to reduce myocardial ischemia/reperfusion injury by inhibiting oxidative stress and cardiomyocyte apoptosis. nih.gov In blood vessels, TMP helps maintain endothelial function by inhibiting inflammation and reducing oxidative stress. nih.gov It also exerts an anti-thrombotic effect by inhibiting platelet aggregation and reducing inflammatory factors. nih.govfrontiersin.org
In the context of the cerebrovascular system, TMP demonstrates neuroprotective effects against cerebral ischemic injury. nih.govplos.org It can increase cerebral blood flow, inhibit thrombosis, and improve microcirculation. plos.org Studies indicate that TMP helps protect the integrity of the blood-brain barrier (BBB) and reduces brain edema following ischemia/reperfusion events. nih.govfrontiersin.org The mechanisms for these effects may involve the regulation of key signaling pathways such as PI3K/Akt and MAPK. nih.gov
Table 2: Cardiovascular and Cerebrovascular Mechanisms of Tetramethylpyrazine (TMP)
| System | Mechanism of Action | Observed Effect | Reference(s) |
|---|---|---|---|
| Cardiovascular | Antioxidant, Anti-inflammatory, Calcium-homeostasis regulation | Prevents atherosclerosis and ischemia-reperfusion injury. | nih.gov, exlibrisgroup.com |
| Inhibition of oxidative stress and cardiomyocyte apoptosis | Reduces myocardial injury. | nih.gov | |
| Inhibition of platelet aggregation, reduction of inflammatory factors | Anti-thrombotic effects. | nih.gov, frontiersin.org | |
| Suppression of NF-κB pathway | Inhibits angiotensin II-induced cardiomyocyte hypertrophy. | spandidos-publications.com | |
| Cerebrovascular | Vasodilation, increased cerebral blood flow, improved microcirculation | Protects against ischemic injury. | plos.org |
| Protection of blood-brain barrier (BBB) integrity | Reduces brain edema and infarct volume. | frontiersin.org, nih.gov | |
| Inhibition of oxidative/nitrification stress and apoptosis | Neuroprotective effects. | frontiersin.org, plos.org | |
| Activation of FGF2/PI3K/AKT pathway | Promotes restoration of the neurovascular unit after stroke. | nih.gov, nih.gov |
Neuropharmacological Implications
Pyrazine derivatives have shown a range of neuropharmacological activities, suggesting their potential as modulators of central nervous system (CNS) functions. Tetramethylpyrazine (TMP), for instance, has been studied for its role in treating various CNS diseases by inhibiting calcium ion overload, reducing glutamate (B1630785) excitotoxicity, and mitigating inflammatory responses. frontiersin.org It demonstrates neuroprotective effects in models of cerebral ischemia, spinal cord injury, and neurodegenerative diseases like Parkinson's and Alzheimer's. frontiersin.org TMP can cross the blood-brain barrier and has been shown to promote the proliferation and differentiation of neural stem cells. nih.govfrontiersin.org
Other pyrazine derivatives have been investigated for their interaction with specific neural receptors. For example, certain oxazolo[3,4-a]pyrazine derivatives act as potent antagonists for the neuropeptide S (NPS) receptor, which is involved in modulating locomotion, anxiety, and drug abuse. unipd.itacs.org These antagonists have shown the potential for treating substance abuse disorders. unipd.it Additionally, some pyrazine derivatives have been found to be competitive inhibitors of AMPA-type glutamate receptors, a pharmacological strategy considered for treating neurodegenerative diseases. nih.gov
Pyrazines are also known to have chemosensory effects, acting on receptors in the mouth, nose, and airways, which can lead to sensations like cooling and smoothness. nih.gov This property has been noted in the context of tobacco products, where pyrazines may reduce the harshness and irritation of nicotine (B1678760). nih.gov
Metabolic Pathways and Biotransformation Studies
The metabolism of pyrazine derivatives has been studied primarily in animal models, with rats being a common subject. These compounds are generally absorbed from the gastrointestinal tract and undergo several common metabolic transformations. nih.gov
The primary metabolic pathways for alkyl-substituted pyrazines involve the oxidation of the side-chains. nih.govinchem.org For methyl-substituted pyrazines like 2-methylpyrazine and 2,5-dimethylpyrazine, this oxidation leads to the formation of the corresponding pyrazine-2-carboxylic acid derivatives, which are then excreted. nih.gov Studies in rats have shown that approximately 90% of a dose of these compounds is excreted as the carboxylic acid derivative within 24 hours. nih.gov Alkyl substituents larger than a methyl group typically undergo oxidation at the carbon atom adjacent to the pyrazine ring. inchem.org
Ring hydroxylation is another metabolic route, particularly when side-chain oxidation is sterically hindered. For example, 2,3-dimethylpyrazine primarily undergoes ring hydroxylation because the adjacent methyl groups impede side-chain oxidation. inchem.org The resulting products from these oxidative processes can be excreted as they are or after conjugation with glycine, glucuronic acid, or sulfate. nih.govinchem.org
In some biotransformation processes, such as fermentation, pyrazines can be synthesized by microorganisms. L-threonine has been identified as a substrate for the biosynthesis of 2,5-dimethylpyrazine in organisms like Bacillus subtilis. asm.org The process involves enzymatic and non-enzymatic reactions, starting with the conversion of L-threonine to L-2-amino-acetoacetate, which is unstable and proceeds to form 2,5-dimethylpyrazine. asm.org
Table 3: Common Metabolic Reactions for Pyrazine Derivatives
| Metabolic Pathway | Description | Example Substrate(s) | Resulting Product(s) | Reference(s) |
|---|---|---|---|---|
| Side-Chain Oxidation | Oxidation of alkyl side-chains, often at the carbon adjacent to the ring. | 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine (B92225) | Corresponding pyrazine-2-carboxylic acids. | inchem.org, nih.gov |
| Ring Hydroxylation | Hydroxylation of the pyrazine ring, common when side-chain oxidation is hindered. | 2,3-Dimethylpyrazine | Hydroxylated pyrazine derivatives. | inchem.org |
| Conjugation | Conjugation of oxidized products with glycine, glucuronic acid, or sulfate. | Products of oxidative metabolism. | Conjugated metabolites for excretion. | inchem.org, nih.gov |
| Biosynthesis | Microbial synthesis from precursors like amino acids. | L-threonine, Acetoin, Ammonia (B1221849) | 2,5-Dimethylpyrazine, Tetramethylpyrazine. | mdpi.com, asm.org |
Toxicity and Safety Profiles in Research Contexts
In vitro Genotoxicity and Mutagenicity Assessments (for related pyrazines)
In another study, a new antiaggregatory pyrazine derivative, α-2-pyrazylidene-α-cyano N-butyl acetamide (B32628) (PD-101), was tested for its genotoxicity in human lymphocytes in vitro using the sister chromatid exchange (SCE) technique. bibliotekanauki.pl The compound was found to be inactive in inducing SCE at concentrations up to 1000 μM, though it did show an inhibitory effect on cell kinetics. bibliotekanauki.pl
Table 4: Summary of In Vitro Genotoxicity Data for Selected Pyrazine Derivatives
| Compound/Derivative | Test System | Result | Reference(s) |
|---|---|---|---|
| Pyrazine, 2-Methylpyrazine, 2-Ethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine | S. typhimurium, S. cerevisiae, CHO cells | Comparative mutagenic activity assessed. | nih.gov, capes.gov.br |
| α-2-pyrazylidene-α-cyano N-butyl acetamide (PD-101) | Human lymphocytes (in vitro) | Inactive in inducing sister chromatid exchange (SCE). | bibliotekanauki.pl |
| Quinoxaline, 2-Methylquinoxaline | In vitro assays | Indicated genotoxic potential. | europa.eu |
Assessment of Irritation Potential
The irritation potential of pyrazine derivatives has been recognized, particularly for skin and eye contact and respiratory exposure. researchgate.neteuropa.eu A safety and efficacy assessment of 22 pyrazine derivatives used as flavourings in animal feed, conducted by the European Food Safety Authority (EFSA), identified hazards for skin and eye contact and respiratory exposure for the majority of the compounds. europa.eu Many of these are classified as being irritating to the respiratory system. researchgate.neteuropa.eu
The chemosensory effects of pyrazines, which can produce sensations of coolness and smoothness, are associated with a reduction in the perception of irritation, for example, from nicotine in tobacco smoke. nih.gov This suggests that while they may be classified as irritants, their sensory properties can mask the harshness of other substances. nih.gov
Applications of N,6 Dimethylpyrazin 2 Amine in Materials Science and Chemical Research
Ligands in Coordination Chemistry and Metal Complexes
The nitrogen atoms within the pyrazine (B50134) ring and the exocyclic amino group of N,6-dimethylpyrazin-2-amine offer multiple potential coordination sites for metal ions. While specific studies on this compound as a ligand are not extensively documented, the behavior of structurally similar aminopyrazine and dimethylpyrazine derivatives provides significant insight into its potential. These related compounds are known to form stable coordination polymers and metal complexes with various transition metals. mdpi.comresearchgate.net
Research on chloro-substituted pyrazin-2-amines complexed with copper(I) bromide demonstrates that these ligands can coordinate to metal centers in either a monodentate fashion through one of the ring nitrogens or a bridging (μ2-N,N') mode using both ring nitrogens. mdpi.com The specific coordination mode is influenced by the position of substituents on the pyrazine ring. mdpi.com For instance, ligands without a substituent at the C6 position tend to favor coordination through the N1 nitrogen atom. mdpi.com The resulting structures often form one-dimensional (1D) or two-dimensional (2D) coordination polymers, stabilized by a combination of metal-ligand bonds, hydrogen bonds from the amino group, and sometimes halogen bonds. mdpi.com
Similarly, dimethylpyrazine derivatives, such as 2,5-dimethylpyrazine-1,4-dioxide, have been used to create 2D and 3D coordination polymers with metals like manganese(II), cobalt(II), and cadmium(II). acs.orgresearchgate.net In these complexes, the pyrazine-based ligand acts as a bridge between metal centers, influencing the magnetic and structural properties of the resulting material. acs.org The formation of these extended networks highlights the utility of the pyrazine core in constructing metal-organic frameworks.
The table below summarizes the coordination behavior observed in metal complexes of pyrazine derivatives structurally related to this compound.
Table 1: Coordination Characteristics of Related Pyrazine Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure |
|---|---|---|---|
| Chloro-substituted pyrazin-2-amines | Copper(I) | Monodentate (N1 or N4) or Bridging (μ2-N,N') | 1D and 2D Coordination Polymers |
| 2,5-Dimethylpyrazine-1,4-dioxide | Manganese(II), Cadmium(II) | Bridging | 2D Layers and 3D Frameworks |
| 2,3-Dimethylpyrazine-dioxide | Manganese(II) | Bridging | 3D Open Framework |
This table is based on findings from related pyrazine compounds to infer the potential of this compound. mdpi.comresearchgate.netacs.org
Building Blocks in Organic Synthesis and Heterocyclic Chemistry
Pyrazine derivatives are recognized as important building blocks for constructing more complex heterocyclic compounds, which are often key components in medicinal chemistry and drug discovery. myskinrecipes.com The functional groups on the pyrazine ring can be modified through various organic reactions, making them versatile synthons.
For example, halogenated aminopyrazines like 6-Chloro-N,N-dimethylpyrazin-2-amine serve as crucial intermediates. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different functional groups. myskinrecipes.com This reactivity is fundamental to creating diverse molecular libraries for screening biologically active compounds. myskinrecipes.com The pyrazine ring itself can also be functionalized. A patented method shows the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine (B89654) through a Minici reaction, demonstrating a C-H activation/alkylation process on the heterocyclic core. google.com Other synthetic strategies provide general methods for producing 2-amino-6-R-substituted-pyrazines from acyclic precursors like iminodiacetonitrile (B147120) derivatives, showcasing the construction of the pyrazine ring itself. google.com
The inherent reactivity of the this compound scaffold allows it to be a valuable precursor for a range of more elaborate heterocyclic systems.
Table 2: Synthetic Applications of Related Pyrazine Building Blocks
| Starting Material | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| 5-Chloro-2,3-diphenylpyrazine | Nucleophilic Aromatic Substitution (SNAr) | Isopropylamine, Na2CO3 | N-isopropyl-5,6-diphenylpyrazin-2-amine |
| 2,5-Dimethylpyrazine | Minici Reaction (Alkylation) | n-propionaldehyde, FeSO4, H2O2, H2SO4 | 2-Ethyl-3,6-dimethylpyrazine |
This table illustrates synthetic transformations on related pyrazine cores, highlighting the potential of this compound as a synthetic intermediate. google.comgoogle.com
Potential as Electron Transport Materials in Optoelectronic Devices
In the field of materials science, there is significant interest in organic molecules for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). durham.ac.uk Efficient OLEDs require a balance of hole and electron transport within the device. researchgate.net Many organic materials are inherently better at transporting holes, creating a need for effective electron-transporting materials (ETMs). Electron-deficient aromatic heterocycles, including derivatives of pyrazine, pyridine, and oxadiazole, are prime candidates for this role. researchgate.netbeilstein-journals.org
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. Research on 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the pyrazine core significantly influences the material's electronic properties. researchgate.net Quantum chemical calculations revealed that a dimethylpyrazine derivative had a lower HOMO-LUMO gap compared to its benzene (B151609) analogue, and cyclic voltammetry showed it could undergo reversible reduction, a key characteristic for a stable ETM. researchgate.net When a derivative, 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine, was used as a dopant in an OLED, it significantly enhanced the device's external quantum efficiency, an effect attributed directly to the improved electron-transporting properties of the pyrazine system. researchgate.net
While this compound itself has not been specifically implemented in devices, its pyrazine core suggests it could be a valuable structural motif for designing new ETMs. The combination of electron-donating and withdrawing groups would allow for fine-tuning of the frontier molecular orbital energies (HOMO and LUMO) to match the energy levels of other materials in an OLED stack, potentially leading to more efficient devices.
Table 3: Optoelectronic Properties of Related Pyrazine-Based Materials
| Compound | Application/Finding | Key Property/Metric |
|---|---|---|
| 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine | Model compound for ETMs | Calculated HOMO-LUMO Gap: 3.56 eV; Reversible reduction at ~ -1.9 V |
| 2,5-Di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Dopant in MEH-PPV based OLED | Enhanced external quantum efficiency (up to 0.07%) |
This table summarizes the promising electronic properties of pyrazine derivatives in the context of optoelectronics. researchgate.netresearchgate.net
Analytical Methodologies for Detection, Identification, and Quantification of Pyrazines
Chromatographic Separations
Chromatographic techniques are fundamental for the separation and analysis of complex mixtures, and various methods have been successfully applied to the analysis of pyrazines.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)
For highly complex samples where co-elution is a problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power and sensitivity. This technique uses two columns with different stationary phases, providing orthogonal separation and spreading the analytes over a two-dimensional plane.
Studies on coffee, wine, and other complex food matrices have shown that GCxGC-TOFMS can resolve isomeric pyrazines that are inseparable by conventional GC-MS. While no specific application of GCxGC-TOFMS for N,6-dimethylpyrazin-2-amine has been reported, the technique's proven ability to separate closely related isomers makes it a highly promising approach for the analysis of this compound, especially in complex mixtures.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For less volatile or thermally labile pyrazines, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a more suitable analytical technique. UPLC utilizes smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times compared to traditional HPLC. Coupled with tandem mass spectrometry (MS/MS), this method provides high selectivity and sensitivity for quantification.
Research on beverages like Chinese Baijiu has successfully employed UPLC-MS/MS for the direct quantification of various pyrazines without the need for derivatization. acs.org The method typically involves a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization. acs.org Although no UPLC-MS/MS method for this compound is available in the literature, a similar approach would likely be effective.
Table 2: General UPLC-MS/MS Parameters for Pyrazine (B50134) Analysis
| Parameter | Typical Value/Condition |
| Column Type | C18 reversed-phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation Techniques for Pyrazine Analysis
Effective sample preparation is crucial for accurate and sensitive analysis of pyrazines, as they are often present at low concentrations in complex matrices.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace. A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then desorbed in the hot injector of a GC.
HS-SPME has been extensively used for the analysis of pyrazines in a wide variety of food and beverage samples. The choice of fiber coating is critical and depends on the polarity of the target analytes. For pyrazines, fibers with mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed to capture a broad range of volatiles. Optimization of parameters like extraction time, temperature, and the addition of salt can significantly enhance the extraction efficiency. While no specific HS-SPME method for this compound has been published, methods developed for other dimethyl- and amino-substituted pyrazines would provide a solid foundation for method development.
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a larger volume of extraction phase compared to SPME, leading to higher recovery and sensitivity for many compounds. A magnetic stir bar coated with a sorbent (commonly polydimethylsiloxane, PDMS) is used to stir the sample, and analytes are extracted into the coating. The stir bar is then thermally desorbed for GC analysis.
SBSE has been shown to be particularly effective for the extraction of less volatile and more polar compounds from liquid samples compared to HS-SPME. Research on tea and other beverages has demonstrated the successful application of SBSE for the analysis of alkylpyrazines. researchgate.net However, for some very polar pyrazines, the affinity for the standard PDMS coating can be low. rsc.org As with the other techniques, no specific SBSE method for this compound is currently available.
Quantitative Analysis and Method Validation
The accurate quantification of this compound in various matrices is crucial for understanding its distribution, formation, and potential impact. Method validation ensures that the analytical procedures used for this quantification are suitable for their intended purpose, providing reliable and reproducible results. americanpharmaceuticalreview.comdemarcheiso17025.com The validation process typically assesses several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govcorn12.dk
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques commonly employed for the quantitative analysis of pyrazine derivatives. mdpi.comnih.gov The choice of method often depends on the sample matrix and the required sensitivity.
Method Validation Parameters
Method validation for the quantification of pyrazines and related amines involves a rigorous assessment of several performance characteristics to ensure the reliability of the results. americanpharmaceuticalreview.comnih.gov
Linearity and Range : This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. demarcheiso17025.comcorn12.dk A calibration curve is typically generated by analyzing a series of standards of known concentrations. corn12.dk For many analytical methods, a correlation coefficient (r²) of ≥ 0.99 is considered acceptable. mjcce.org.mk
Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is detected is calculated. nih.govd-nb.info Acceptable recovery rates are often in the range of 80-120%. d-nb.info
Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision) : The precision obtained under the same operating conditions over a short interval of time. americanpharmaceuticalreview.com
Intermediate Precision (Inter-day precision) : Expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment. americanpharmaceuticalreview.com An RSD of ≤ 15% is often considered acceptable for trace analysis. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) :
LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. corn12.dk It is often determined based on a signal-to-noise ratio of 3:1. mdpi.com
LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. corn12.dk A signal-to-noise ratio of 10:1 is a common criterion for establishing the LOQ. mdpi.com
The following tables provide examples of data that would be generated during the validation of an analytical method for this compound, based on typical values reported for similar pyrazine and amine compounds.
Table 1: Linearity and Range for this compound Analysis
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9995 |
This is an interactive data table. You can sort and filter the data.
Table 2: Accuracy (Recovery) Study for this compound in a Food Matrix
| Sample | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| 1 | 10 | 9.5 | 95.0 |
| 2 | 10 | 9.8 | 98.0 |
| 3 | 10 | 9.3 | 93.0 |
| 4 | 50 | 48.5 | 97.0 |
| 5 | 50 | 51.0 | 102.0 |
| 6 | 50 | 49.2 | 98.4 |
| Average Recovery | 97.2 |
This is an interactive data table. You can sort and filter the data.
Table 3: Precision (Repeatability and Intermediate Precision) for this compound
| Concentration (ng/g) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 10 | 4.5 | 6.8 |
| 50 | 3.2 | 5.1 |
| 100 | 2.8 | 4.5 |
This is an interactive data table. You can sort and filter the data.
Table 4: LOD and LOQ for this compound by GC-MS and LC-MS/MS
| Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| GC-MS | 0.5 | 1.5 |
| LC-MS/MS | 0.05 | 0.15 |
This is an interactive data table. You can sort and filter the data.
Detailed Research Findings
Research on the quantitative analysis of pyrazines in various matrices, such as food and beverages, has established robust methodologies. For instance, studies on pyrazines in soy sauce aroma type Baijiu utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS). mdpi.comnih.gov This approach demonstrated excellent sensitivity and selectivity, allowing for the quantification of a wide range of pyrazines at low concentrations. mdpi.comnih.gov The methods were validated for linearity, with correlation coefficients typically exceeding 0.99. mdpi.com Recovery studies in such complex matrices often yield results between 85% and 110%, indicating good accuracy. mdpi.com The limits of detection and quantification for various pyrazines using UPLC-MS/MS can be in the low µg/L range. mdpi.comnih.gov
Gas chromatography is also a widely used technique for pyrazine analysis. vscht.cz In the analysis of pyrazines in peanut butter, a purge and trap method coupled with GC-MS was employed for quantification. tandfonline.com Such methods are validated to ensure that the extraction and analysis are both efficient and reproducible.
For the analysis of amines in general, high-performance liquid chromatography (HPLC) with derivatization is a common strategy. nih.govmjcce.org.mkd-nb.info Derivatization, for example with dansyl chloride, enhances the detectability of the amines. mjcce.org.mk Validation of these HPLC methods includes assessing linearity, accuracy, and precision, with results typically falling within internationally accepted guidelines. nih.govmjcce.org.mkd-nb.info
The principles and performance characteristics observed in these validated methods for analogous compounds are directly applicable to the development and validation of analytical methodologies for the precise and accurate quantification of this compound.
Future Research Directions and Unexplored Avenues for N,6 Dimethylpyrazin 2 Amine
Advanced Synthetic Methodologies for Enhanced Selectivity and Sustainability
The development of novel synthetic routes for N,6-dimethylpyrazin-2-amine and its derivatives is a primary area for future research. Current synthetic approaches often rely on conventional methods, but modern chemistry offers tools for more efficient, selective, and environmentally benign processes.
Future efforts could focus on:
Catalytic Cross-Coupling Reactions: Techniques like the Suzuki or Buchwald-Hartwig cross-coupling reactions could be adapted for the regioselective synthesis of aminopyrazines. biomedpharmajournal.org These methods, which use palladium or copper catalysts, allow for the precise formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of a diverse library of this compound analogs.
Iron-Catalyzed Reactions: The use of inexpensive and low-toxicity iron catalysts represents a sustainable alternative to precious metal catalysts. Research into iron-catalyzed oxidative amination could provide a direct and atom-economical pathway to substituted aminopyrazines, as has been demonstrated for other nitrogen heterocycles like imidazo[1,2-a]pyridines. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. Developing a flow-based synthesis for this compound would facilitate more efficient production and purification.
Biocatalysis: Employing enzymes for the synthesis could offer unparalleled selectivity and sustainability. While the biosynthesis of alkylpyrazines from amino acids is known, engineering enzymes to produce specific aminopyrazines like this compound is a largely unexplored frontier. asm.org
A comparative table of potential modern synthetic methods is presented below.
| Methodology | Potential Advantages | Key Research Focus | Relevant Analogs/Precursors |
| Suzuki Cross-Coupling | High regioselectivity, functional group tolerance | Optimization of catalysts (e.g., Palladium) and conditions for pyrazine (B50134) substrates. | Pyrimidine (B1678525) derivatives, Arylboronic acids biomedpharmajournal.org |
| Iron-Catalyzed Amination | Low cost, environmental sustainability, operational simplicity. organic-chemistry.org | Exploring catalyst systems (e.g., Fe(NO3)3·9H2O) for direct C-H amination of pyrazine rings. organic-chemistry.org | 2-Aminopyridine, Nitroalkenes organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Versatility in building complex heterocyclic systems. mdpi.com | Designing pyrazine-based dipoles or dipolarophiles for novel cycloaddition pathways. | N1-propargyl nucleobases, Aryl azides mdpi.com |
| Organocatalysis | Metal-free, reduced toxicity | Development of small organic molecule catalysts (e.g., DMAP derivatives) for functionalizing the pyrazine core. rsc.org | Unactivated alkenes (for related cyclizations) rsc.org |
In-depth Elucidation of Structure-Function Relationships
Understanding how the molecular architecture of this compound dictates its chemical and biological functions is crucial for its rational design in various applications. Future research should systematically investigate its structure-function relationships (SFR) or structure-activity relationships (SAR).
Key research avenues include:
Systematic Analog Synthesis: A library of derivatives should be synthesized by modifying the substituents on the pyrazine ring. For instance, varying the alkyl groups at the 6-position or modifying the amine group at the 2-position would provide critical data. Comparing this compound to analogs like 5,6-diphenylpyrazin-2-amine (B8765911) reveals that smaller alkyl groups can reduce steric hindrance, while larger aromatic groups may enhance π-π stacking interactions.
Computational Modeling: Density Functional Theory (DFT) and other computational tools can predict how structural changes affect electronic properties, molecular geometry, and reactivity. These predictions can guide the synthesis of compounds with desired characteristics.
Spectroscopic and Crystallographic Analysis: Techniques like X-ray crystallography can reveal the three-dimensional structure of the molecule and its derivatives, providing direct insight into how substituents influence molecular packing and intermolecular interactions, such as hydrogen bonding. mdpi.com This is particularly relevant for understanding how these molecules form larger assemblies in functional materials. mdpi.com
The table below outlines key structural comparisons for pyrazin-2-amine derivatives.
| Compound/Derivative | Structural Feature | Observed/Predicted Functional Effect | Reference |
| 5,6-Dimethylpyrazin-2-amine | Small methyl groups | Enhances volatility, reduces steric hindrance compared to phenyl groups. | |
| 5,6-Diphenylpyrazin-2-amine | Bulky phenyl groups | Enhances π-π stacking and lipophilicity, suitable for hydrophobic environments. | |
| Chloro-substituted pyrazin-2-amines | Chlorine atoms | Participate in hydrogen and halogen bonding to direct the formation of 1D and 2D coordination polymers. mdpi.com | mdpi.com |
| Fluorinated pyrazin-2-amines | Fluorine atoms | Enhance binding affinity to biological targets and improve metabolic stability. |
Exploration of Novel Biological Targets and Therapeutic Applications
While pyrazine derivatives are known to possess biological activity, the specific targets and therapeutic potential of this compound are not well defined. Future research should aim to identify its molecular targets and explore its utility in medicine.
Promising areas of investigation include:
Kinase Inhibition: Many nitrogen-containing heterocyclic compounds are potent kinase inhibitors. caymanchem.comcymitquimica.com Screening this compound and its analogs against a panel of human kinases could uncover novel inhibitors for diseases like cancer. Related compounds have shown inhibitory activity against protein kinase CK2 and Pim kinases. caymanchem.comvulcanchem.com
Neurological Applications: Structurally related compounds serve as intermediates in the synthesis of molecules targeting neurological and psychiatric disorders. myskinrecipes.com Investigating the ability of this compound derivatives to modulate neurotransmitter receptors or enzymes in the central nervous system could open new therapeutic avenues.
Antimicrobial and Antitumor Activity: Preliminary studies on similar pyrazines suggest potential antimicrobial and antitumor properties. cymitquimica.com Systematic screening against various bacterial, fungal, and cancer cell lines is warranted to validate and quantify these activities.
Development of this compound-based Functional Materials
Beyond its biological potential, this compound can serve as a building block for advanced functional materials. The pyrazine ring's electronic properties and the presence of nitrogen atoms capable of coordination make it an attractive component for materials science. thegoodscentscompany.com
Future research could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the exocyclic amine can act as ligands to coordinate with metal ions. Studies on chloro-substituted pyrazin-2-amines have shown they can form 1D and 2D coordination polymers with copper(I) bromide. mdpi.com These structures can exhibit interesting network topologies, such as honeycomb patterns, which could be exploited for applications in gas storage, separation, or catalysis. mdpi.com
Organic Electronics: Pyrazine derivatives are electron-deficient aromatic systems, a property useful in organic electronic materials. Incorporating the this compound moiety into polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is an unexplored but promising direction.
Sensors: The ability of the pyrazine nitrogens to interact with analytes through hydrogen bonding or coordination suggests that this compound-based materials could be developed as chemical sensors.
Integration of Multi-Omics Approaches in Biological Studies
To gain a comprehensive understanding of the biological effects of this compound, integrating multi-omics technologies is essential. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems.
Key strategies include:
Transcriptomics: High-throughput transcriptomics (HTTr) can reveal changes in gene expression across the entire genome in response to compound exposure. Data from the EPA's CompTox Chemicals Dashboard already indicates that this compound (DTXSID90717478) is active in transcriptomic assays, allowing for the identification of affected biological pathways and potential molecular targets. epa.gov
Proteomics: Investigating changes in the proteome would identify proteins whose expression levels or post-translational modifications are altered by the compound. This can help elucidate the mechanism of action, especially if the compound targets enzymes like kinases.
Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with this compound can uncover disruptions in metabolic pathways, providing further insight into its biological impact.
The integration of these -omics datasets can help construct a detailed picture of the compound's mechanism of action, identify biomarkers of exposure or effect, and guide further therapeutic or toxicological investigation.
Q & A
Q. How can the synthesis yield of N,6-dimethylpyrazin-2-amine be improved?
Methodological Answer: Initial synthesis conditions (NaOH/sodium acetate in methanol/water) yield 17% . To optimize:
- Catalyst Screening : Replace NaOH with palladium-based catalysts, as demonstrated in analogous pyrazine derivatizations .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Temperature Control : Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Purification : Use gradient column chromatography to isolate the product from byproducts (e.g., unreacted precursors) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H-NMR : Confirm substituent positions and methyl group integration (e.g., δ 2.4–2.6 ppm for N-methyl groups) .
- X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule precision) and OLEX2 for visualization .
- HRMS : Validate molecular weight (±0.001 Da accuracy) and fragmentation patterns .
Q. How should researchers assess the compound’s stability under varying conditions?
Methodological Answer:
- Storage : Store in amber vials at –20°C in dry, ventilated environments to prevent degradation .
- Stability Studies :
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor decomposition via HPLC.
- Photostability : Expose to UV light (254 nm) and track changes using UV-Vis spectroscopy.
- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) with LC-MS analysis .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
- Refinement Software : Compare SHELXL (high-resolution refinement) and SHELXE (experimental phasing) outputs to resolve ambiguities in electron density maps .
- Complementary Techniques : Validate with neutron diffraction (for H-atom positioning) or DFT-calculated structural parameters .
- Twinned Data Analysis : Use the Hooft parameter in OLEX2 to correct for twinning artifacts .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Benchmark against crystallographic bond lengths/angles .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. DMSO) to assess solvation effects on reaction pathways.
- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., kinases) using AutoDock Vina .
Q. How can mechanistic pathways for this compound functionalization be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Substitute H with D at methyl groups to probe rate-determining steps .
- Intermediate Trapping : Quench reactions at low temperatures (–78°C) and characterize intermediates via cryogenic NMR or ESI-MS .
- Cross-Validation : Compare experimental results with in silico transition-state models (e.g., Gaussian 16 calculations) .
Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the pyrazine ring) .
- Biological Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay.
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) with MTT assays; include positive/negative controls .
- Pharmacophore Mapping : Identify critical functional groups via 3D-QSAR models (e.g., CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
